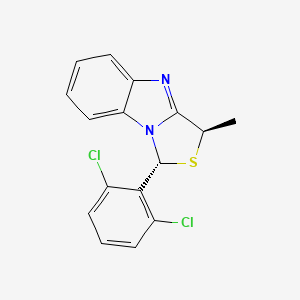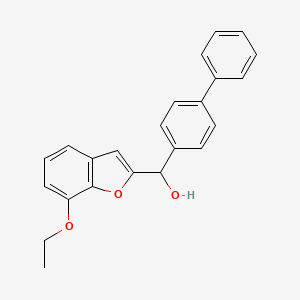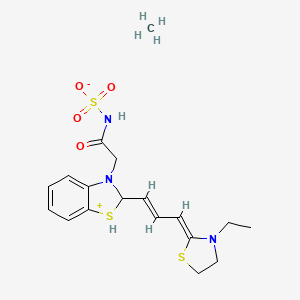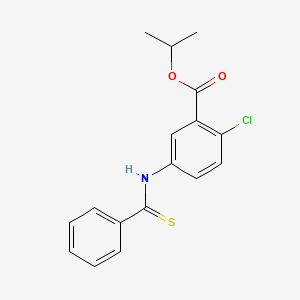
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro group, and a phenylthioxomethylamino group. It has been studied for its potential antiviral activities and other biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with phenylthioxomethyl chloride to introduce the phenylthioxomethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylthioxomethyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with viral DNA synthesis. The phenylthioxomethyl group plays a crucial role in binding to the active site of viral enzymes, thereby blocking their activity and preventing the virus from replicating.
Comparación Con Compuestos Similares
Similar Compounds
Methylethyl 2-chloro-5-((phenylmethyl)amino)benzoate: Similar structure but lacks the thioxo group.
Ethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate: Similar structure but with an ethyl ester instead of a methylethyl ester.
Uniqueness
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is unique due to the presence of the phenylthioxomethyl group, which imparts specific chemical and biological properties. This group enhances its antiviral activity and makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
135812-52-1 |
|---|---|
Fórmula molecular |
C17H16ClNO2S |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
propan-2-yl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(2)21-17(20)14-10-13(8-9-15(14)18)19-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22) |
Clave InChI |
OFACSEGHKGHBNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


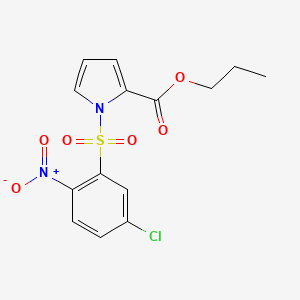
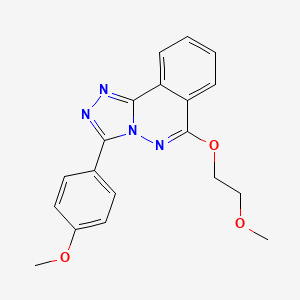
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)
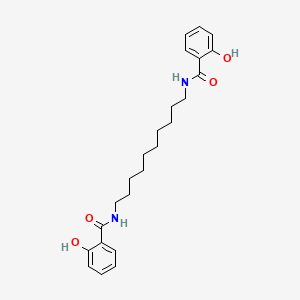
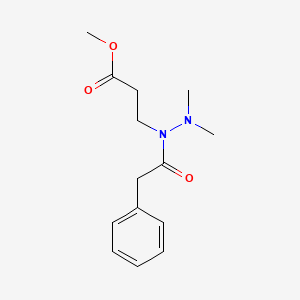


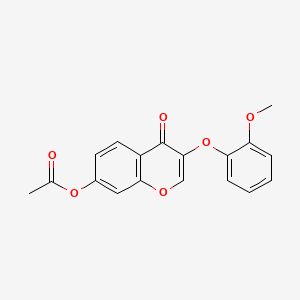
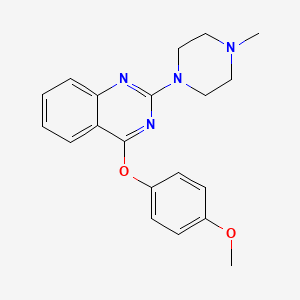

![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)
